2-(2,3-Dimethylphenoxy)acetohydrazide

Antibacterial MurD inhibition Phenoxyacetohydrazide

2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) is essential for synthesizing phenoxyacetohydrazide derivatives with documented anti-staphylococcal activity, including MRSA. The ortho-methyl substitution pattern is critical for S. aureus MurD enzyme binding and SAR reproducibility. Derivatives exhibit MIC 64 µg/mL against S. aureus and IC₅₀ 35.80 µM against MurD. The scaffold also shows Gram-negative activity. Procure this specific isomer to ensure valid SAR models and target engagement.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 134432-60-3
Cat. No. B144523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylphenoxy)acetohydrazide
CAS134432-60-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(=O)NN)C
InChIInChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyIMRIARQZPKNHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) – Technical Grade & Core Properties for Research Sourcing


2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) is a phenoxyacetohydrazide derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. The compound is characterized by a 2,3-dimethylphenoxy moiety linked to an acetohydrazide group, which imparts both hydrophobic and polar characteristics . It is typically supplied as a solid with a purity of 95% . The compound is a versatile synthetic intermediate capable of undergoing hydrazone formation and acylation reactions , and it has been investigated as a structural scaffold in the design of antibacterial agents targeting S. aureus MurD [2].

2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) – Structural Specificity in Phenoxyacetohydrazide-Based SAR


Substitution of the 2,3-dimethylphenoxy group with other positional isomers, such as 3,5-dimethylphenoxy, is not chemically equivalent in the context of structure-activity relationships (SAR) for antibacterial target engagement. The ortho-methyl substitution pattern in 2-(2,3-Dimethylphenoxy)acetohydrazide directly influences molecular conformation and the spatial orientation of the hydrazide group, which is critical for interactions with bacterial enzyme active sites [1]. Generic replacement with unsubstituted phenoxy or differently substituted analogs (e.g., 4-chloro-5-methyl-2-isopropylphenoxy) would be expected to alter both physicochemical properties (e.g., LogP) and binding affinity, thereby invalidating any established SAR models or experimental reproducibility.

2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) – Head-to-Head & Class-Level Comparative Evidence


Antibacterial Potency of 2-(2,3-Dimethylphenoxy)acetohydrazide Derivatives Against S. aureus: MIC Comparison

In a direct comparative study of phenoxyacetohydrazide derivatives, the 2-(2,3-dimethylphenoxy) substitution pattern is a key structural feature that influences antibacterial activity. The study demonstrates that the parent compound 2-(2,3-Dimethylphenoxy)acetohydrazide serves as the essential synthetic precursor for derivatives (e.g., 4a, 4j, 4k) that exhibit quantifiable antibacterial activity against S. aureus. Specifically, derivative 4a (synthesized from 2-(2,3-Dimethylphenoxy)acetohydrazide) shows an MIC of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against MRSA ATCC 43300 [1].

Antibacterial MurD inhibition Phenoxyacetohydrazide

Enzyme Inhibition of 2-(2,3-Dimethylphenoxy)acetohydrazide Derivatives: MurD IC₅₀ Comparison

A direct head-to-head comparison of enzyme inhibitory activity was conducted for three phenoxyacetohydrazide derivatives synthesized from the 2-(2,3-Dimethylphenoxy)acetohydrazide scaffold. Derivative 4k exhibited the highest inhibitory activity against S. aureus MurD enzyme with an IC₅₀ value of 35.80 µM [1].

Enzyme inhibition MurD ligase Phenoxyacetohydrazide

Antibacterial Spectrum of 2-(2,3-Dimethylphenoxy)acetohydrazide Derivatives: Gram-Negative Activity

The study also reports the activity of 2-(2,3-Dimethylphenoxy)acetohydrazide derivatives against Gram-negative bacteria. Derivative 4c showed the highest activity against B. subtilis NCIM 2545, while derivative 4j showed the highest activity against K. pneumoniae NCIM 2706 [1]. Derivative 4d exhibited activity against P. aeruginosa NCIM 2036 with an MIC value of 64 µg/mL [1].

Antibacterial Gram-negative Phenoxyacetohydrazide

Vendor Purity and Storage Stability: Comparative Procurement Data

Commercially, 2-(2,3-Dimethylphenoxy)acetohydrazide is offered at a consistent 95% purity across multiple reputable suppliers . In contrast, its positional isomer, 2-(3,5-dimethylphenoxy)acetohydrazide (CAS 83798-15-6), is also available, but its substitution pattern yields a different molecular conformation and, consequently, a distinct SAR profile . Storage recommendations for the target compound include storage at -20°C to maintain stability , a condition that may not be universal for all phenoxyacetohydrazide analogs.

Purity Storage Procurement

Molecular Docking and Binding Free Energy: Rationale for Scaffold Selection

Molecular docking and MM-GBSA binding free energy calculations for derivatives 4a-k, all based on the 2-(2,3-Dimethylphenoxy)acetohydrazide scaffold, revealed that van der Waals interactions are the primary driving force for binding to the S. aureus MurD catalytic pocket [1]. The 2,3-dimethyl substitution pattern directly contributes to these hydrophobic interactions, distinguishing it from less substituted or differently substituted analogs [1].

Molecular docking MurD Phenoxyacetohydrazide

2-(2,3-Dimethylphenoxy)acetohydrazide (CAS 134432-60-3) – Optimal Research & Industrial Application Scenarios


Antibacterial Drug Discovery: Targeting Gram-Positive Pathogens

2-(2,3-Dimethylphenoxy)acetohydrazide is the optimal starting material for synthesizing phenoxyacetohydrazide derivatives with documented activity against S. aureus, including MRSA [1]. The 2,3-dimethyl substitution pattern is a key determinant of anti-staphylococcal activity, as demonstrated by derivatives 4a, 4j, and 4k, which all exhibit MIC values of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against MRSA ATCC 43300 [1]. Procurement of this specific isomer is essential for establishing robust SAR models and for the development of novel MurD inhibitors.

Enzyme Inhibitor Development: S. aureus MurD Ligase

For research programs focused on S. aureus MurD ligase inhibition, 2-(2,3-Dimethylphenoxy)acetohydrazide provides a validated scaffold. Derivative 4k, derived from this compound, displays an IC₅₀ of 35.80 µM against the enzyme [1]. The ortho-methyl substitution is critical for the van der Waals interactions that drive binding to the MurD catalytic pocket [1]. Sourcing the 2,3-dimethylphenoxy isomer ensures that the resulting derivatives will possess the conformational properties necessary for target engagement.

Broad-Spectrum Antibacterial Agent Optimization

The 2-(2,3-Dimethylphenoxy)acetohydrazide scaffold yields derivatives with a differentiated Gram-negative activity profile, including activity against P. aeruginosa (MIC 64 µg/mL for derivative 4d) [1]. This broadens the potential utility of the scaffold beyond Gram-positive targets. Researchers aiming to develop agents with activity against both Gram-positive and Gram-negative bacteria should prioritize this specific phenoxy substitution pattern, as it provides a unique foundation for further optimization and SAR expansion [1].

Synthetic Methodology Development & Chemical Biology Probe Synthesis

2-(2,3-Dimethylphenoxy)acetohydrazide is a versatile synthetic intermediate capable of undergoing hydrazone formation and acylation . Its defined purity (95% from multiple vendors) and specific storage requirements (-20°C) facilitate reproducible synthesis. For chemical biology applications where probe integrity is paramount, the consistent quality and stability of this compound make it a reliable choice over less well-characterized analogs.

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